beta-Elemene
Overview
Description
Beta-Elemene: is a valuable sesquiterpene isolated from the essential oil of the traditional Chinese medicine Curcuma wenyujin. It is known for its broad-spectrum antitumor effects, inhibition of tumor cell migration, and relatively minor adverse effects . This compound has been widely used in clinical settings as a non-cytotoxic antitumor drug .
Mechanism of Action
Target of Action
Beta-Elemene, a sesquiterpene, is renowned for its anticancer activity against a variety of cell lines .
Mode of Action
This compound exerts its effects through various mechanisms. It inhibits tumor growth and proliferation, induces apoptosis, inhibits tumor cell invasion and metastasis, enhances the sensitivity of chemoradiotherapy, regulates the immune system, and reverses multidrug resistance (MDR) . It has been found to induce apoptosis in cancer cells .
Biochemical Pathways
This compound affects multiple pathways, including STAT3, MAPKs, Cyclin-dependent kinase 1/cyclin B, Notch, PI3K/AKT, reactive oxygen species, METTL3, PTEN, p53, FAK, MMP, TGF-β/Smad signaling . It also reduces the expression of EMT/CSC markers while inhibiting the Prx-1/NF-kB /iNOS signaling pathway .
Pharmacokinetics
This compound exhibits low toxicity with good safety, inhibiting various tumor types via diverse mechanisms in vivo and in vitro . Owing to its lipophilicity and low bioavailability, additional structural modifications could improve the efficacy of this drug .
Result of Action
This compound has been found to have differential inhibitory effects on cell growth between non-small-cell lung cancer (NSCLC) cell lines and lung fibroblast and bronchial epithelial cell lines . It also reduces the malignancy of NSCLC cells by enhancing C3orf21 expression . It has been found to exhibit cytotoxic activity against FLT3-mutated MV4-11 and FLT3 wild-type THP-1 cells, with an IC50 of around 25 µg/ml .
Biochemical Analysis
Biochemical Properties
Beta-Elemene interacts with several enzymes, proteins, and other biomolecules. Studies have elucidated pathways of this compound synthesis in plants and heterologous biosynthesis in microorganisms . Key enzymes involved in these pathways have been identified .
Cellular Effects
This compound has broad-spectrum antitumor effects and a strong ability to inhibit tumor cell migration . It influences cell function by regulating multiple pathways, including STAT3, MAPKs, Cyclin-dependent kinase 1/cyclin B, Notch, PI3K/AKT, reactive oxygen species, METTL3, PTEN, p53, FAK, MMP, TGF-β/Smad signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces G2M cell cycle arrest and apoptosis, activates caspase-3, -7 and -9 activities, decreases Bcl-2 expression, and induces mitochondrial release of cytochrome c . It also inhibits microtubule polymerization and downregulates uPA, uPAR, MMP-2, and MMP-9 expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits sensitization properties, and anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Extraction from Plants: Beta-Elemene is primarily extracted from the essential oil of Curcuma wenyujin.
Chemical Synthesis: Chemical synthesis of this compound involves the cyclization of germacrene A, a precursor, under specific conditions.
Biosynthesis: Recent advancements have enabled the biosynthesis of this compound in engineered microorganisms such as Escherichia coli.
Industrial Production Methods
Plant Extraction: Large-scale extraction from Curcuma wenyujin remains the primary industrial method.
Microbial Biosynthesis: Industrial production is increasingly focusing on microbial biosynthesis due to its sustainability and higher yield potential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-Elemene undergoes oxidation reactions to form various oxidized derivatives.
Substitution: This compound can undergo substitution reactions, particularly electrophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms of this compound.
Substituted Derivatives: Halogenated or other substituted forms of this compound.
Scientific Research Applications
Chemistry
Biology
- It has been studied for its role in modulating biological pathways and its potential as a therapeutic agent .
Medicine
- This compound is widely used in the treatment of various cancers, including lung, breast, and prostate cancers. It enhances the sensitivity of tumor cells to chemotherapy and radiotherapy .
- It also exhibits anti-inflammatory and antioxidant properties .
Industry
Comparison with Similar Compounds
Similar Compounds
Alpha-Elemene: Another sesquiterpene with similar antitumor properties but different molecular structure.
Germacrene A: A precursor to Beta-Elemene with similar biological activities.
Curcumin: A compound from the same plant with anti-inflammatory and anticancer properties.
Uniqueness of this compound
Properties
IUPAC Name |
(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTUNCRGUEPRZ-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865690, DTXSID60881211 | |
Record name | (+/-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33880-83-0, 515-13-9 | |
Record name | (±)-β-Elemene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-β-Elemene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-beta-Elemene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-beta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-ELEMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Elemene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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